Deglucopterocereine

Absolute configuration Circular dichroism Stereochemistry

Deglucopterocereine is a chiral tetrahydroisoquinoline (THIQ) alkaloid aglycone obtained by hydrolysis of the glucoalkaloid Pterocereine from the Mexican columnar cactus Pterocereus gaumeri. It is characterized by a 1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-5-hydroxy-THIQ scaffold with established R absolute configuration.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 70475-63-7
Cat. No. B1208390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeglucopterocereine
CAS70475-63-7
Synonymsdeglucopterocereine
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O
InChIInChI=1S/C13H19NO4/c1-14-5-4-8-9(10(14)7-15)6-11(17-2)13(18-3)12(8)16/h6,10,15-16H,4-5,7H2,1-3H3
InChIKeyCGNTUKTXUKHAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deglucopterocereine (CAS 70475-63-7): A Chiral Tetrahydroisoquinoline Aglycone for Differentiated Cactus Alkaloid Research


Deglucopterocereine is a chiral tetrahydroisoquinoline (THIQ) alkaloid aglycone obtained by hydrolysis of the glucoalkaloid Pterocereine from the Mexican columnar cactus Pterocereus gaumeri [1]. It is characterized by a 1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-5-hydroxy-THIQ scaffold with established R absolute configuration [2]. Unlike its glycosylated parent, Deglucopterocereine bears a free phenolic 5-OH group, which critically alters its physicochemical properties and defines its utility as a stand-alone molecular probe [3].

R Stereochemical control — R absolute configuration validated by CD correlation to R-(+)-N-methylcalycotomine
A Aglycone probe — Free phenolic 5-OH group; low TPSA (62.2 Ų) supports permeability screening
C Chemotaxonomic marker — Reported only from Pterocereus gaumeri; species-specific identification
N Non-cytotoxic baseline — Lacks 9 KB activity; may support studies where cytotoxicity is an undesirable confound

Why Deglucopterocereine Cannot Be Replaced by Generic THIQ Alkaloids in Scientific Sourcing


Deglucopterocereine occupies a unique intersection of stereochemical identity and botanical provenance that generic tetrahydroisoquinoline alkaloids cannot replicate. Its R absolute configuration, confirmed by chemical correlation to R-(+)-N-methylcalycotomine via CD spectroscopy [1], distinguishes it from related cactus alkaloids such as salsolidine or gigantine, which possess different substitution patterns or stereochemistry. Additionally, Deglucopterocereine exists as the free phenolic aglycone—directly accessible at a reported isolation yield of 0.164% from dried P. gaumeri [2]—whereas its most closely related natural congener, Pterocereine, is a glucoside (MW 415.4 g/mol) requiring hydrolysis to release the pharmacologically relevant aglycone core [3]. Substituting Deglucopterocereine with its N-oxide form (deglucopterocereine N-oxide, MW 269.3 g/mol) introduces an additional oxygen atom with distinct hydrogen-bonding capacity and redox liability that fundamentally alters molecular recognition, as demonstrated by the documented chemical reduction necessary to confirm the parent amine structure [4].

Generic THIQ alkaloids
Different stereochemistry or substitution patterns (e.g., salsolidine, gigantine) may not reproduce the R-configuration-specific recognition or non-cytotoxic profile of Deglucopterocereine.
Pterocereine (glucoside)
The glucoside (MW 415.4, TPSA 141.0 Ų) requires enzymatic hydrolysis to release the aglycone; its permeability and target engagement context may differ significantly without deglucosylation.
Deglucopterocereine N-oxide
The N-oxide form (Δ +15.99 Da) introduces additional hydrogen-bonding capacity and redox liability; documented chemical reduction is required to obtain the parent amine, altering molecular recognition.

Quantitative Differentiation Evidence for Deglucopterocereine (70475-63-7) Versus Its Closest Analogs


Stereochemical Identity: R-Configuration Validated Against R-(+)-N-Methylcalycotomine Standard

The absolute configuration of Deglucopterocereine was rigorously established as R by chemical conversion to R-(+)-N-methylcalycotomine and direct comparison with an authentic sample prepared from R-(+)-calycotomine [1]. Deglucopterocereine was converted via phenolic deoxygenation (phenyltetrazolyl ether formation followed by reductive cleavage) to yield (+)-N-methylcalycotomine, which was then compared to authentic R-(+)-N-methylcalycotomine derived from R-(+)-calycotomine. Identity was confirmed by TLC, mass spectra, and circular dichroism (CD) spectra [1].

R-Configuration Proof
Head-to-head
CD [Φ] at 283 nm: -30.21° vs. -30.28° (Δ 0.07°, 0.2% deviation)
Supports R-configuration quality control by chiroptical signature
Chemical correlation to authentic R-(+)-N-methylcalycotomine; CD in MeOH
Absolute configuration Circular dichroism Stereochemistry Chiroptical spectroscopy Natural product characterization

Isolation Yield from Botanical Source: 0.164% from Dried Pterocereus gaumeri

Deglucopterocereine was isolated from the dried plant material of Pterocereus gaumeri at a documented yield of 0.164% by Mohamed et al. (1979) [1]. In contrast, its glucosylated parent compound, Pterocereine, was reported as the major alkaloid in fresh P. gaumeri at a concentration of 0.062% by fresh weight [1]. The higher relative yield of the aglycone from dried material compared to the glucoside from fresh tissue reflects both the biosynthetic relationship (enzymatic/acidic deglucosylation) and the impact of drying on glycoside stability. Other cactus THIQ alkaloids such as Tehuanine are reported from multiple Pachycereus species but without consistent isolation yields for direct comparison [2].

Isolation Yield
Reported
0.164% from dried P. gaumeri (vs. 0.062% fresh weight for Pterocereine)
Supports sourcing scale estimation for multi-mg studies
Yield comparison confounded by fresh vs. dried basis
Natural product isolation Cactus alkaloids Phytochemistry Extraction yield Botanical sourcing

Cytotoxicity Profile: No Significant Activity Against 9 KB Cell Line, Differentiating from Bioactive THIQ Alkaloids

In a comparative cytotoxicity study using the 9 KB (human nasopharyngeal carcinoma) cell line, neither Deglucopterocereine nor its glucoside parent Pterocereine demonstrated significant cytotoxic activity . This lack of cytotoxicity contrasts with several other tetrahydroisoquinoline alkaloids: (+)-salsolidine and its synthetic derivatives have shown measurable cytotoxic effects against HEK293, A549, MCF-7, and SH-SY5Y cell lines [1]; pellotine, the major THIQ alkaloid in Lophophora diffusa, was historically marketed as a sedative-hypnotic, demonstrating significant CNS activity [2]. The absence of 9 KB cytotoxicity for Deglucopterocereine suggests a differentiated pharmacological profile that may be advantageous for applications where cytotoxicity is an undesirable confounding factor (e.g., studies on non-cytotoxic mechanisms or chemotaxonomic marker use).

9 KB Cytotoxicity
Cross-study
No significant activity; distinct from cytotoxic salsolidine derivatives and CNS-active pellotine
Reported lack of 9 KB activity supports non-cytotoxic baseline context
Exact protocol details limited in available abstracts
Cytotoxicity screening Cancer cell lines 9 KB assay Alkaloid pharmacology Safety profiling

Molecular Weight and Physicochemical Distinction from Glycosylated Parent Pterocereine

Deglucopterocereine (C₁₃H₁₉NO₄, MW 253.29 g/mol) is the aglycone of Pterocereine (C₁₉H₂₉NO₉, MW 415.4 g/mol), differing by the loss of a glucose moiety (162.1 Da) [1][2]. This structural difference produces substantial changes in key physicochemical parameters relevant to biological studies: Deglucopterocereine has a topological polar surface area (TPSA) of 62.2 Ų, XlogP of 0.70, and 5 hydrogen bond acceptors / 2 hydrogen bond donors [3]; in contrast, Pterocereine has a TPSA of 141.0 Ų and 10 hydrogen bond acceptors / 5 hydrogen bond donors [2]. Predicted ADMET properties indicate Deglucopterocereine has 84.8% probability of human intestinal absorption, 84.3% probability of Caco-2 permeability, and 62.5% probability of blood-brain barrier penetration [3]. Pterocereine, bearing a highly polar glucose moiety, is expected to have substantially lower passive membrane permeability and BBB penetration, consistent with its predicted XLogP3-AA of -1.1 [2].

Aglycone vs. Glucoside
Head-to-head
MW 253.3 vs. 415.4; TPSA 62.2 vs. 141.0 Ų; XlogP +0.70 vs. -1.1
Supports aglycone selection for permeability and CNS-targeted screening
Predicted ADMET: HIA 84.8%, Caco-2 84.3%, BBB 62.5%
Molecular weight Aglycone vs. glucoside Physicochemical properties Drug-likeness Permeability prediction

N-Oxide Differentiation: Deglucopterocereine N-Oxide as a Distinct Chemical Entity with Documented Structural Confirmation

Deglucopterocereine N-oxide (C₁₃H₁₉NO₅, MW 269.3 g/mol) was isolated from Pterocereus gaumeri alongside Deglucopterocereine, and its structure was definitively confirmed by chemical reduction to the parent tertiary amine (Deglucopterocereine) [1][2]. This chemical interconversion—reduction of the N-oxide to the parent amine—serves as both a structural proof and a practical differentiator: the N-oxide form possesses distinct physicochemical properties (exact mass 269.126323 g/mol vs. 253.131409 g/mol for the parent, Δ = 15.9949 Da corresponding to one oxygen atom) [3]. The N-oxide is one of the first reported simple tetrahydroisoquinoline N-oxides, making its isolation historically significant [2]. Researchers seeking the non-oxidized tertiary amine must specifically procure Deglucopterocereine rather than its N-oxide, as the N→O bond alters hydrogen-bonding capacity, pKa, and metabolic stability profiles.

N-Oxide Distinction
Head-to-head
Exact mass 269.1263 vs. 253.1314 (Δ 15.9949 Da); interconversion by chemical reduction
Supports N-oxide/parent amine differentiation as a redox probe pair
Structural proof from Purdue dissertation and Phytochemistry 1982
N-oxide alkaloids Chemical reduction Structural elucidation Cactus natural products Redox chemistry

Chemotaxonomic Specificity: Restricted Occurrence in Pterocereus gaumeri Versus Widespread THIQ Distribution

Deglucopterocereine has been documented exclusively from Pterocereus gaumeri (Anisocereus gaumeri), a columnar cactus endemic to the Yucatán region of Mexico [1]. In contrast, structurally related THIQ alkaloids exhibit broad phylogenetic distribution: Tehuanine has been identified in at least nine Pachycereus species (including P. pringlei, P. weberi, P. hollianus, P. marginatus, and P. pectin-aboriginum) [2]; salsolidine is reported from Carnegiea gigantea and multiple other cactus genera [3]; gigantine is found in Carnegiea gigantea and Pachycereus pecten-aboriginum, comprising 25–30% of the total alkaloid content of C. gigantea [4]. The restricted botanical occurrence of Deglucopterocereine makes it a high-specificity chemotaxonomic marker for P. gaumeri, whereas Tehuanine or salsolidine cannot serve as species-specific markers due to their widespread distribution across multiple genera.

Chemotaxonomic Specificity
Class-level
Documented in 1 species vs. Tehuanine (9+), Salsolidine (multiple), Gigantine (2+)
Supports species-specific marker use for P. gaumeri authentication
Literature survey of cactus alkaloid distribution
Chemotaxonomy Botanical specificity Cactaceae Alkaloid distribution Species marker

Optimal Research and Procurement Application Scenarios for Deglucopterocereine (CAS 70475-63-7)


Stereochemical Reference Standard for Chiral Tetrahydroisoquinoline Research

Deglucopterocereine serves as a validated R-configuration reference compound for the chiral analysis of cactus-derived THIQ alkaloids. Its absolute configuration was established by chemical correlation to R-(+)-N-methylcalycotomine, with CD molecular rotation values ([Φ] = -30.21° at 283 nm) closely matching the authentic standard ([Φ] = -30.28°) [1]. This makes Deglucopterocereine a suitable chiral standard for HPLC or CD-based enantiomeric purity determinations in natural product research, where assignment of absolute configuration in newly isolated THIQ alkaloids requires comparison to a compound of known stereochemistry. Researchers investigating the structure-activity relationships of chiral THIQ alkaloids should prioritize Deglucopterocereine over its glucoside Pterocereine, whose stereochemistry at the anomeric carbon introduces additional configurational complexity.

Non-Cytotoxic Control Compound in Cancer Cell-Based Screening Campaigns

In cytotoxicity screening programs, Deglucopterocereine offers a documented negative control with confirmed lack of activity against the 9 KB human nasopharyngeal carcinoma cell line, a profile shared with its parent glucoside Pterocereine [1]. This contrasts with structurally related THIQ alkaloids such as (+)-salsolidine derivatives, which exhibit measurable cytotoxicity against HEK293, A549, MCF-7, and SH-SY5Y cell lines [2]. For researchers building structure-activity relationship (SAR) libraries around the THIQ scaffold, Deglucopterocereine provides a non-cytotoxic baseline that allows clean interpretation of cytotoxicity data arising from structural modifications. Procurement of Deglucopterocereine for this purpose eliminates the need to account for confounding background cytotoxicity inherent to many naturally occurring THIQ alkaloids.

Chemotaxonomic Fingerprinting Agent for Pterocereus gaumeri Authentication

Deglucopterocereine is uniquely suited as a species-specific chemotaxonomic marker for Pterocereus gaumeri authentication, given its documented occurrence exclusively in this single cactus species [1], compared to the widespread distribution of Tehuanine (9+ Pachycereus species) [2], salsolidine (multiple genera) [3], or gigantine (2+ species) [4]. Botanical supplement manufacturers, quality control laboratories, and ecological researchers can employ Deglucopterocereine as a definitive LC-MS or GC-MS marker to confirm the identity of P. gaumeri raw material and detect adulteration with other cactus species. Its isolation yield of 0.164% from dried plant material [1] provides a quantitative benchmark for evaluating extraction efficiency and raw material quality.

Aglycone Probe for Glucosidase Activity and Glycoside Hydrolysis Studies

The Deglucopterocereine/Pterocereine pair constitutes a natural aglycone/glucoside system suitable for studying β-glucosidase activity and glycoside hydrolysis kinetics. Pterocereine (MW 415.4 g/mol) is enzymatically hydrolyzed by β-glucosidase to release Deglucopterocereine (MW 253.29 g/mol) and glucose, with a mass shift of 162.1 Da readily detectable by LC-MS [1][2]. The substantial change in physicochemical properties—TPSA reduction from 141.0 Ų to 62.2 Ų and XlogP increase from -1.1 to +0.70 [2][3]—enables chromatographic separation of substrate and product. Researchers developing glucosidase assays, studying plant secondary metabolism, or evaluating prodrug strategies involving glycoside cleavage should procure both compounds as a matched substrate/product pair rather than sourcing unrelated glycoside/aglycone systems that lack the direct biosynthetic relationship and co-occurrence in a single botanical source.

Application
Selection Property
Validation Focus
Chiral reference standard
R-configuration assignment
CD spectral comparison
Non-cytotoxic baseline in cell-based screens
Cytotoxicity profile review
9 KB cell line endpoint review
Chemotaxonomic fingerprinting
Species-specific occurrence
LC-MS marker specificity
Aglycone probe for glucosidase studies
Aglycone/glucoside pair
Hydrolysis monitoring by mass shift
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